![molecular formula C15H17ClN4O3 B2806703 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1904246-78-1](/img/structure/B2806703.png)
5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a chloro group, a pyrazolyl group, and a tetrahydropyran-4-yloxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of the Chloro Group: Chlorination of the nicotinamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced via a coupling reaction, often using a pyrazole derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the nicotinamide core with a tetrahydropyran-4-ol derivative under acidic or basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group or the tetrahydropyran-4-yloxy group.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Researchers may investigate its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interactions with specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable compound for various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Lacks the tetrahydropyran-4-yloxy group, which may affect its reactivity and biological activity.
N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Lacks the chloro group, which may influence its chemical properties and interactions.
Uniqueness
The presence of both the chloro group and the tetrahydropyran-4-yloxy group in 5-chloro-N-(1-methyl-1H-pyrazol-4-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-chloro-N-(1-methylpyrazol-4-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-20-9-11(8-18-20)19-14(21)10-6-13(16)15(17-7-10)23-12-2-4-22-5-3-12/h6-9,12H,2-5H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBRXTUTHGSGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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